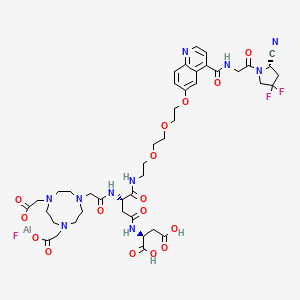
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is a phosphorylated sugar derivative that plays a crucial role in various metabolic pathways. It is a key intermediate in the regulation of glucose metabolism and is involved in the activation of several enzymes. This compound is often used in scientific research due to its significant role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) can be synthesized through the enzymatic conversion of glucose-1-phosphate and glucose-6-phosphate using specific enzymes such as phosphoglucomutase. The reaction typically involves the use of a phosphoryl donor like fructose-1,6-bisphosphate .
Industrial Production Methods
In an industrial setting, the production of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) involves the large-scale fermentation of microorganisms that express the necessary enzymes. The process includes the extraction and purification of the compound from the fermentation broth .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) undergoes several types of chemical reactions, including:
Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by various kinases and phosphatases.
Isomerization: It can be converted to other sugar phosphates through isomerization reactions catalyzed by enzymes like phosphoglucomutase.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, ADP, and specific enzymes such as phosphoglucomutase and hexokinase. The reactions typically occur under physiological conditions (pH 7.4, 37°C) in the presence of magnesium ions .
Major Products
The major products formed from these reactions include glucose-1-phosphate, glucose-6-phosphate, and fructose-1,6-bisphosphate .
Aplicaciones Científicas De Investigación
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in mass spectrometry for the analysis of phosphorylated sugars.
Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of bio-based chemicals and pharmaceuticals.
Mecanismo De Acción
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) exerts its effects by acting as an activator or inhibitor of various enzymes. It activates enzymes such as phosphofructokinase-1 and pyruvate kinase, while inhibiting hexokinase . The compound binds to the active sites of these enzymes, altering their conformation and activity. This regulation is crucial for maintaining cellular energy balance and metabolic flux .
Comparación Con Compuestos Similares
Similar Compounds
Fructose-1,6-bisphosphate: Another key intermediate in glycolysis, involved in similar metabolic pathways.
Glucose-1-phosphate: A precursor in the synthesis of Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium).
Glucose-6-phosphate: An isomer of glucose-1-phosphate, also involved in glucose metabolism.
Uniqueness
Alpha-D-Glucose 1,6-bisphosphate (tetrapotassium) is unique due to its dual role in both activating and inhibiting different enzymes, which is not commonly observed in other similar compounds. This dual functionality makes it a critical regulator in metabolic pathways .
Propiedades
Fórmula molecular |
C6H10K4O12P2 |
|---|---|
Peso molecular |
492.48 g/mol |
Nombre IUPAC |
tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
Clave InChI |
OVRXVCAVDXBPQT-QMKHLHGBSA-J |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
SMILES canónico |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)




![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)





